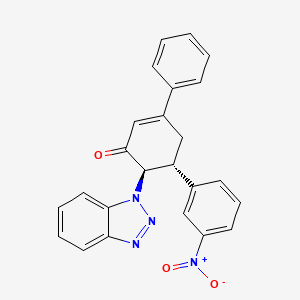![molecular formula C24H20N4O7 B11543819 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, and a dinitrobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the condensation of 4-(morpholin-4-yl)benzaldehyde with 3,5-dinitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl and morpholine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate: shares similarities with other morpholine-containing compounds and dinitrobenzoate derivatives.
(E)-3-(4-morpholin-4-yl-phenyl)-1-phenyl-propenone: Another compound with a morpholine ring and phenyl group, used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C24H20N4O7 |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
[3-[(4-morpholin-4-ylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C24H20N4O7/c29-24(18-13-21(27(30)31)15-22(14-18)28(32)33)35-23-3-1-2-17(12-23)16-25-19-4-6-20(7-5-19)26-8-10-34-11-9-26/h1-7,12-16H,8-11H2 |
InChI-Schlüssel |
YHDDXCJTHRKNTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11543744.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
![2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B11543758.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)

![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)

![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11543777.png)
![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
methanone](/img/structure/B11543811.png)
